An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholino-5-nitrobenzonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholino-5-nitrobenzonitrile
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Morpholino-5-nitrobenzonitrile, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into the scientific principles behind its synthesis, detailed analytical protocols for its characterization, and a discussion of its potential applications in medicinal chemistry.
Introduction: The Significance of the Morpholino-Benzonitrile Scaffold
2-Morpholino-5-nitrobenzonitrile (C₁₁H₁₁N₃O₃, Molecular Weight: 233.22 g/mol , CAS: 78252-11-6) is a heterocyclic compound that incorporates three key structural motifs: a benzonitrile unit, a morpholine ring, and a nitro group.[1][2] Each of these components imparts distinct physicochemical properties that make this scaffold a compelling starting point for the design of novel therapeutic agents.
The benzonitrile moiety is a prevalent feature in many pharmaceuticals, valued for its metabolic stability and its ability to participate in crucial molecular interactions with biological targets.[3] The morpholine ring, a saturated heterocycle, is frequently employed in medicinal chemistry to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a basic center for salt formation. The strategic placement of the electron-withdrawing nitro group on the benzene ring activates the molecule for specific chemical transformations and can also play a role in its biological activity.[4] This unique combination of functional groups suggests that 2-Morpholino-5-nitrobenzonitrile holds significant potential as a versatile building block in the synthesis of complex, biologically active molecules.
Synthesis of 2-Morpholino-5-nitrobenzonitrile: A Nucleophilic Aromatic Substitution Approach
The most chemically intuitive and widely practiced method for the synthesis of 2-Morpholino-5-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the presence of the strongly electron-withdrawing nitro group positioned para to the site of substitution, which stabilizes the intermediate Meisenheimer complex.
The proposed synthetic route involves the reaction of a 2-halo-5-nitrobenzonitrile, most commonly 2-chloro-5-nitrobenzonitrile, with morpholine. The lone pair of electrons on the nitrogen atom of the morpholine acts as the nucleophile, attacking the carbon atom bearing the halogen. The halogen then departs as a halide ion, yielding the desired product.
Reaction Mechanism
Caption: Proposed mechanism for the synthesis of 2-Morpholino-5-nitrobenzonitrile via SNAr.
Predicted Experimental Protocol
The following is a representative, predicted experimental protocol for the synthesis of 2-Morpholino-5-nitrobenzonitrile based on established methodologies for similar SNAr reactions.
Materials:
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2-Chloro-5-nitrobenzonitrile
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Morpholine
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Anhydrous Potassium Carbonate (K₂CO₃)
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Dimethylformamide (DMF) or Acetonitrile (ACN)
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Ethyl acetate
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in DMF or ACN, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
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Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Safety Precautions:
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2-Chloro-5-nitrobenzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
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Morpholine is a corrosive and flammable liquid. Handle with care and avoid inhalation.
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DMF is a skin and respiratory irritant. Use in a well-ventilated area.
Characterization of 2-Morpholino-5-nitrobenzonitrile
A comprehensive characterization of the synthesized 2-Morpholino-5-nitrobenzonitrile is crucial to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the morpholine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting pattern and coupling constants providing information about their substitution pattern. The protons on the morpholine ring will appear in the upfield region (typically δ 3.0-4.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the aromatic carbons, the nitrile carbon, and the carbons of the morpholine ring.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 (m) | 110 - 160 |
| Morpholine-H (adjacent to N) | 3.2 - 3.6 (t) | 45 - 55 |
| Morpholine-H (adjacent to O) | 3.7 - 4.0 (t) | 65 - 75 |
| Nitrile-C | - | 115 - 120 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted FT-IR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2240 |
| C-NO₂ (Nitro) | 1500 - 1550 (asymmetric) and 1335 - 1385 (symmetric) |
| C-O-C (Ether in Morpholine) | 1070 - 1150 |
| C-N (Amine in Morpholine) | 1020 - 1250 |
| Aromatic C-H | 3000 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 233.
Potential Applications in Drug Discovery and Development
While specific biological activities for 2-Morpholino-5-nitrobenzonitrile are not extensively documented, its structural motifs are present in numerous biologically active compounds. The morpholine ring is a key component in several approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. Benzonitrile derivatives have also shown a wide range of pharmacological activities, including as kinase inhibitors and antiviral agents.[5][6]
The presence of the nitro group offers a handle for further chemical modification, such as reduction to an amino group, which can then be used to build more complex molecular architectures. This makes 2-Morpholino-5-nitrobenzonitrile a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Caption: A generalized workflow illustrating the potential role of 2-Morpholino-5-nitrobenzonitrile in a drug discovery pipeline.
Conclusion
2-Morpholino-5-nitrobenzonitrile is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The analytical techniques described in this guide provide a comprehensive framework for its characterization and quality control. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in the development of novel therapeutic agents.
References
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Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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Guzman, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. [Link]
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Sadowsky, D., et al. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Science.gov. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Google Patents.
- Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.
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E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
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